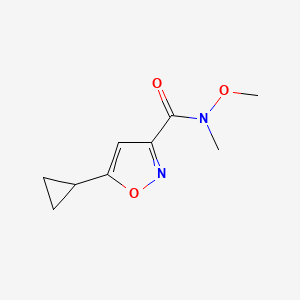

5-cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamide

Übersicht

Beschreibung

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s widely used as a crucial moiety in drug discovery research .

Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic pharmacophore . The structure of isoxazole consists of a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity The compound has been studied for its anticonvulsant properties. Research has identified specific structural elements of isoxazole carboxamides that contribute to their anticonvulsant activity. For example, the study of enaminones (compounds structurally related to isoxazole carboxamides) has shed light on their anticonvulsant properties and toxicity, advancing our understanding of their potential therapeutic applications (Jackson et al., 2012).

Cytotoxicity and Anticancer Applications Isoxazole carboxamides and their derivatives have been explored for their cytotoxic effects against various cancer cell lines. The synthesis and characterization of specific derivatives have revealed their potential as therapeutic agents against cancer. The cytotoxic activity of these compounds, such as 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, against Ehrlich Ascites Carcinoma (EAC) cells highlights their significance in cancer research (Hassan et al., 2014).

Herbicidal Activity Isoxazole carboxamide derivatives have been designed and synthesized with specific herbicidal properties. These compounds exhibit strong inhibitory effects against certain weeds, offering insights into their potential use in agriculture. The research delves into the design, synthesis, and herbicidal activity of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, demonstrating their effectiveness against various plant species (Sun et al., 2020).

Antibacterial Activity Compounds related to isoxazole carboxamides have been evaluated for their antibacterial properties. Studies involving aminoazoles and their use in multicomponent reactions have revealed that some synthesized compounds exhibit antimicrobial effects. This line of research contributes to our understanding of the potential antibacterial applications of these compounds (Murlykina et al., 2017).

Zukünftige Richtungen

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Wirkmechanismus

Mode of Action

The mode of action of isoxazole compounds is also highly dependent on their specific structure and functional groups. For example, some isoxazole derivatives have been found to inhibit FLT3, a protein that plays a critical role in the development and progress of acute myeloid leukemia .

Biochemical Pathways

Isoxazole compounds can affect a variety of biochemical pathways, depending on their specific targets. For example, FLT3 inhibitors can affect the signaling pathways involved in cell growth and proliferation .

Result of Action

The molecular and cellular effects of isoxazole compounds depend on their specific targets and mode of action. For example, FLT3 inhibitors can lead to the death of leukemia cells .

Eigenschaften

IUPAC Name |

5-cyclopropyl-N-methoxy-N-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-11(13-2)9(12)7-5-8(14-10-7)6-3-4-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDZTZDEIHUMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NOC(=C1)C2CC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

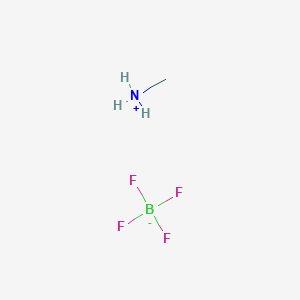

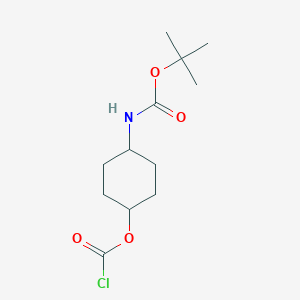

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({[(Oxolan-2-yl)methyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1488131.png)

![1-{[(1-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488145.png)

![2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B1488146.png)